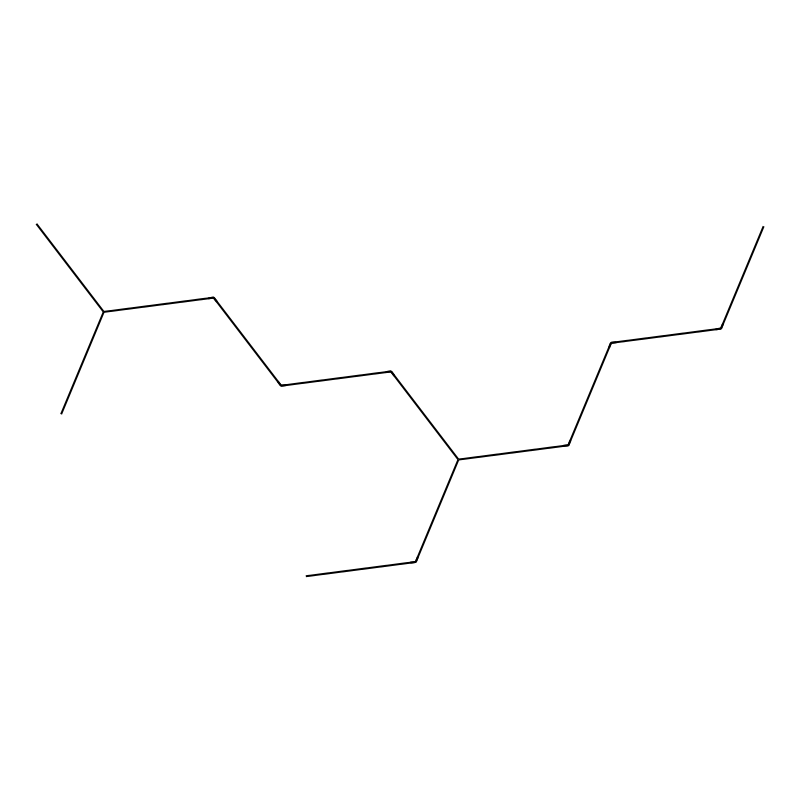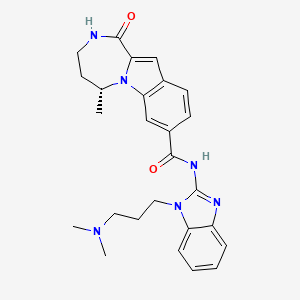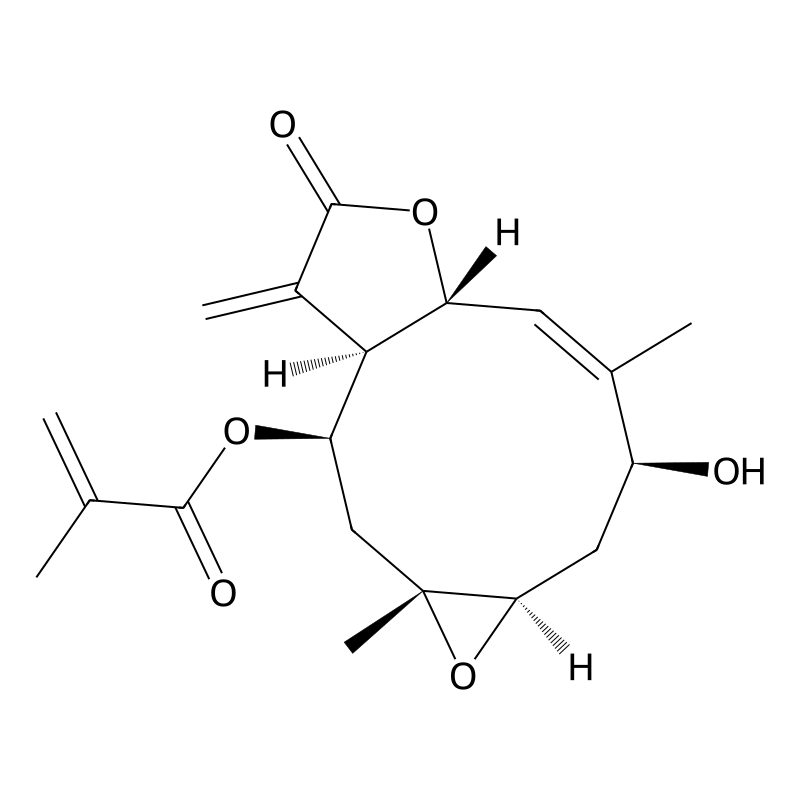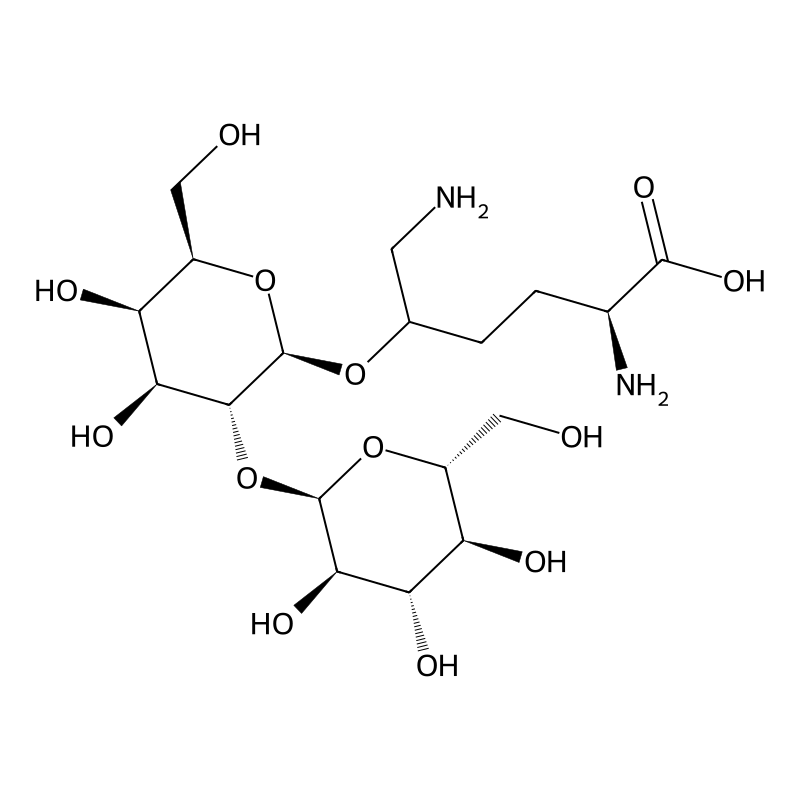6-Ethyl-2-methyldecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
6-Ethyl-2-methyldecane is an organic compound classified as an alkane with the molecular formula and a molecular weight of approximately 184.36 g/mol. This compound features a branched structure, which contributes to its unique physical and chemical properties. The IUPAC name reflects its structure, indicating the positions of the ethyl and methyl groups on the decane backbone. Its CAS Registry Number is 62108-21-8, and it is recognized by its InChIKey URCFDWVAWCRKTQ-UHFFFAOYSA-N .
- Combustion: This compound burns in the presence of oxygen to produce carbon dioxide and water.
- Halogenation: It can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
- Cracking: At high temperatures, it can break down into smaller hydrocarbons.
The specific reaction conditions and products depend on the presence of catalysts and reaction environments .
Several synthesis methods for 6-ethyl-2-methyldecane have been documented:
- Alkylation Reactions: Using ethyl bromide and 2-methyldecane as starting materials in the presence of a strong base can yield this compound.
- Hydrocarbon Cracking: Larger hydrocarbons can be cracked in high-temperature conditions to produce 6-ethyl-2-methyldecane as a byproduct.
- Catalytic Reactions: Utilizing catalysts like zeolites in hydrocarbon processing may also facilitate its synthesis .
Interaction studies involving 6-ethyl-2-methyldecane primarily focus on its behavior in mixtures with other hydrocarbons and its effects on combustion properties. Research indicates that the presence of branched alkanes like 6-ethyl-2-methyldecane can improve the efficiency and emissions profile of fuels when blended with linear alkanes. Detailed studies are necessary to understand its interactions with specific catalysts and other chemical agents .
Several compounds share structural similarities with 6-ethyl-2-methyldecane, which allows for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylundecane | One less carbon; straight-chain structure | |
| 3-Ethyl-2-methyloctane | Different branching pattern | |
| 3-Chloro-6-ethyl-2-methyldecane | Contains a chlorine atom | |
| 2-Methylheptane | Shorter chain length; simpler structure |
Uniqueness: The unique branching pattern of 6-ethyl-2-methyldecane contributes to its distinct physical properties, such as boiling point and solubility characteristics compared to linear alkanes or other branched isomers. Its specific arrangement allows for different reactivity patterns in








